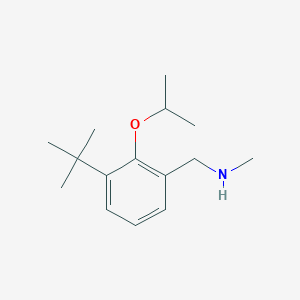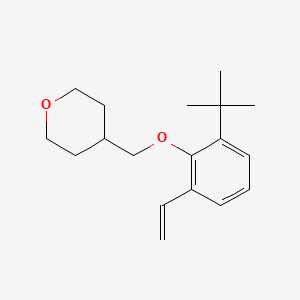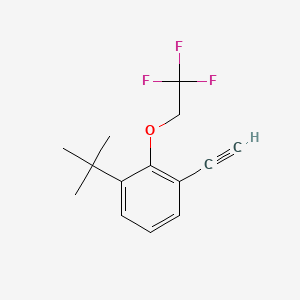
1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, a methoxyethoxy group, and a vinyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene typically involves the following steps:
Formation of the tert-butyl group: This can be achieved through the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the methoxyethoxy group: This step involves the etherification of the benzene ring using 2-methoxyethanol and a suitable acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure efficiency and scalability. The use of microreactor technology can enhance the reaction rates and yields while minimizing the formation of by-products.
化学反応の分析
Types of Reactions: 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, while the tert-butyl and methoxyethoxy groups can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
類似化合物との比較
1-(tert-Butyl)-2-methoxybenzene: Lacks the vinyl and methoxyethoxy groups, resulting in different reactivity and applications.
1-(tert-Butyl)-3-vinylbenzene:
2-(2-Methoxyethoxy)-3-vinylbenzene: Lacks the tert-butyl group, leading to variations in stability and reactivity.
Uniqueness: 1-(tert-Butyl)-2-(2-methoxyethoxy)-3-vinylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group provides steric hindrance, enhancing stability, while the methoxyethoxy group increases solubility and the vinyl group offers reactivity for further chemical modifications.
特性
IUPAC Name |
1-tert-butyl-3-ethenyl-2-(2-methoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-6-12-8-7-9-13(15(2,3)4)14(12)17-11-10-16-5/h6-9H,1,10-11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBBPPMAYYNLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCCOC)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














